Computed Lipophilicity (XLogP3-AA) of 4-Methoxybenzyl 6-Methoxy-2H-Chromene-3-Carboxylate vs. Des-6-Methoxy Analogue
The 6-methoxy substituent on the chromene core modulates the lipophilicity of the molecule. The target compound has a computed XLogP3-AA of 3.3, reflecting the balance of the 6-methoxy donor, the chromene core, and the 4-methoxybenzyl ester tail. Removal of the 6-methoxy group in the des-methoxy analogue (4-methoxybenzyl 2H-chromene-3-carboxylate, CAS 338419-77-5) is expected to reduce hydrogen-bond acceptor count and lower XLogP by approximately 0.4–0.6 units, potentially altering membrane permeability and pharmacokinetic distribution [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3 |
| Comparator Or Baseline | 4-Methoxybenzyl 2H-chromene-3-carboxylate (CAS 338419-77-5, des-6-methoxy): XLogP3-AA ≈ 2.7–2.9 (estimated by structural subtraction of –OCH3 contribution) |
| Quantified Difference | ΔXLogP ≈ +0.4 to +0.6 (increased lipophilicity with 6-methoxy substitution) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity differences of this magnitude influence logD, plasma protein binding, and volume of distribution—parameters critical for selecting a compound with appropriate in vivo exposure properties in endothelin antagonist screening cascades.
- [1] PubChem. (2025). Compound Summary for CID 1478825, 4-methoxybenzyl 6-methoxy-2H-chromene-3-carboxylate. National Center for Biotechnology Information. View Source
